
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is a complex organic compound that belongs to the class of quinoxaline derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Applications De Recherche Scientifique
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways within the cell .
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is unique due to its specific structural features, which confer distinct biological activities.
Propriétés
Formule moléculaire |
C20H28N2O3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7-hexahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h8-12,16-17,21H,5-7,13H2,1-4H3 |
Clé InChI |
ALZCGIZUFQADEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(NC2C1=CCCC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


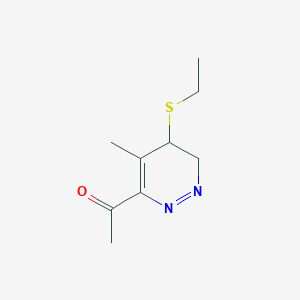

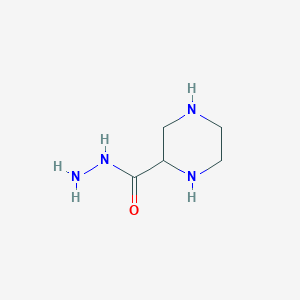

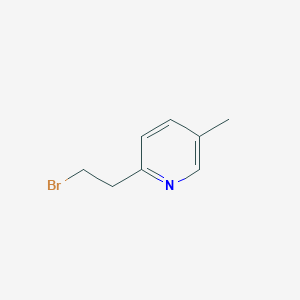

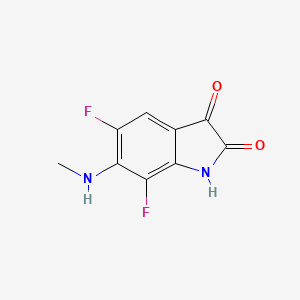

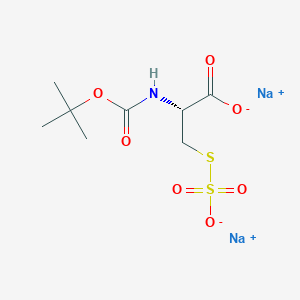
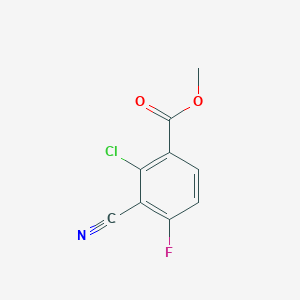
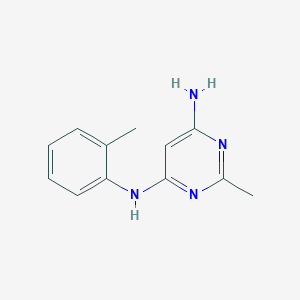


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
